molecular formula C21H21N3O3 B611726 (e)-2-(4-Ethoxyphenylamino)-n'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide CAS No. 326001-01-8

(e)-2-(4-Ethoxyphenylamino)-n'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide

Cat. No. B611726
M. Wt: 363.42
InChI Key: JWRJGCUSLSJMMD-YDZHTSKRSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Thermal Decomposition and DNA Interaction : Acyl hydrazones, including those similar to the compound , have been synthesized and characterized. Their thermal decomposition temperatures and interaction with calf thymus DNA have been studied, indicating potential for genetic material interaction studies (Zhao Shun-Sheng, LI Lan-Lan, & Liu Xiang-Rong, 2017).

  • Antibacterial Properties : Novel Schiff bases similar to the compound have been synthesized and showed antimicrobial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, indicating their potential in developing antibacterial agents (Ram U. Ambhure et al., 2017).

  • Nonlinear Optical Properties : Derivatives of the compound have been investigated for their nonlinear optical properties, suggesting their potential use in optical device applications such as optical limiters and switches (K. Naseema et al., 2010).

  • Fluorescence Sensing : The compound's derivatives have been explored for fluorescence sensing applications, particularly in excited state intramolecular proton transfer, highlighting their potential in chemical sensing technologies (X. Hua, 2010).

  • Anticancer Activities : Some hydrazone derivatives have been evaluated for their anticancer activities against various cancer cell lines, suggesting a potential role in cancer treatment or drug development (Aida Šermukšnytė et al., 2022).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJGCUSLSJMMD-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethoxyphenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide

CAS RN

326001-01-8
Record name 326001-01-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
11
Citations
JE Marlo, CM Niswender, EL Days, TM Bridges… - Molecular …, 2009 - ASPET
Activators of M 1 muscarinic acetylcholine receptors (mAChRs) may provide novel treatments for schizophrenia and Alzheimer's disease. Unfortunately, the development of M 1 -active …
Number of citations: 166 molpharm.aspetjournals.org
J Jakubik, EE El-Fakahany - Biomolecules, 2020 - mdpi.com
Allosteric modulators are ligands that bind to a site on the receptor that is spatially separated from the orthosteric binding site for the endogenous neurotransmitter. Allosteric modulators …
Number of citations: 26 www.mdpi.com
Y Odagaki, M Kinoshita, R Toyoshima - Naunyn-Schmiedeberg's archives …, 2013 - Springer
This study aimed to pharmacologically characterize the response derived from functional activation of Gq proteins coupled with native muscarinic acetylcholine receptors in rat cerebral …
Number of citations: 23 link.springer.com
CR Koole - 2011 - scholar.archive.org
The glucagon-like peptide-1 (GLP-1) receptor is a key regulator of insulin secretion and a major therapeutic target for treatment of diabetes. However, GLP-1 receptor function is complex…
Number of citations: 2 scholar.archive.org
TT Money, E Scarr, M Udawela… - CNS & Neurological …, 2010 - ingentaconnect.com
Cognitive deficits in patients with schizophrenia are the biggest obstacle to achieving an independent and productive lifestyle, with these deficits being refractory to current drug …
Number of citations: 32 www.ingentaconnect.com
E Scarr - Neurosignals, 2009 - karger.com
The concept that acetylcholine is involved in the pathophysiologies of psychiatric disorders has existed since the 1950s. There is very strong evidence implicating a dysfunctional …
Number of citations: 31 karger.com
SPH Alexander, A Mathie… - British journal of …, 2011 - Wiley Online Library
The Fifth Edition of the ‘Guide to Receptors and Channels’ is a compilation of the major pharmacological targets divided into seven sections: G protein‐coupled receptors, ligand‐gated …
Number of citations: 998 bpspubs.onlinelibrary.wiley.com
RM Eglen - Muscarinic receptors, 2012 - Springer
The physiological role of muscarinic receptors is highly complex and, although not completely understood, has become clearer over the last decade. Recent pharmacological evidence …
Number of citations: 121 link.springer.com
L Wang, B Martin, R Brenneman, LM Luttrell… - … of Pharmacology and …, 2009 - ASPET
G protein-coupled receptors (GPCRs) are one of the most important classes of proteins in the genome, not only because of their tremendous molecular diversity but because they are …
Number of citations: 118 jpet.aspetjournals.org
EE Savage - 2015 - scholar.archive.org
The glucagon-like peptide-1 receptor (GLP-1R) is an important regulator of insulin biosynthesis and secretion, and is one of the key therapeutic targets in the management of type II …
Number of citations: 2 scholar.archive.org

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